3-(Methylamino)-1-phenylpiperidin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity, reactivity with other compounds, and any characteristic reactions .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
A study by Shishido et al. (2008) discovered a novel central nervous system (CNS) selective neurokinin-1 (NK(1)) receptor antagonist, which exhibited high and selective affinity for the human NK(1) receptor. This compound was synthesized using a kinetic resolution by lipase-PS as a key step, demonstrating potential applications in neurokinetic modulation (Shishido et al., 2008).
Alpha 1-Adrenoceptor Antagonists
Chern et al. (1993) synthesized a series of compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, focusing on alpha 1-adrenoceptor antagonism and antihypertensive properties. They found that certain compounds with a phenylpiperazinylmethyl side chain showed high binding affinity for alpha 1-adrenoceptors, indicating their potential as antihypertensive agents (Chern et al., 1993).
Dopamine Receptor Agonists
Enguehard-Gueiffier et al. (2006) developed compounds related to 3-(Methylamino)-1-phenylpiperidin-2-one, showing high affinities and selectivities for D4 dopamine receptors. Their research demonstrated the potential of these compounds in modulating dopamine receptors, which could have implications for neurological disorders (Enguehard-Gueiffier et al., 2006).
Vesicular Acetylcholine Transport Blockers
Marien et al. (1987) explored the use of compounds similar to 3-(Methylamino)-1-phenylpiperidin-2-one as blockers of high-affinity acetylcholine transport into cholinergic vesicles. This research opens up potential avenues for modulating cholinergic neurotransmission in various neurological conditions (Marien et al., 1987).
Aromatase-Inhibitory Activity
Moniz and Hammond (1997) investigated the impact of relocating the amino group in aminoglutethimide, leading to the synthesis of a compound related to 3-(Methylamino)-1-phenylpiperidin-2-one. This research highlighted its potential as an aromatase inhibitor, which could have applications in cancer treatment (Moniz & Hammond, 1997).
Herbicidal Activity
Gao et al. (2006) synthesized a series of compounds including 3-(Methylamino)-1-phenylpiperidin-2-one derivatives, showing potent herbicidal activity. This research demonstrates the potential agricultural applications of these compounds (Gao et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-(methylamino)-1-phenylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKKAFLCYRCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-1-phenylpiperidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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